7-Deaza-3'F-5-Cl-PurineTP

Description

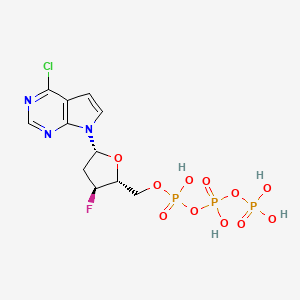

7-Deaza-3'F-5-Cl-PurineTP is a synthetic nucleotide analog with structural modifications designed to enhance its utility in molecular biology applications. The compound features:

- 7-Deaza modification: Replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, reducing hydrogen bonding and altering base-stacking interactions.

- 3' Fluorine substitution: A fluorine atom at the 3' position of the deoxyribose sugar, which may stabilize the sugar-phosphate backbone and influence polymerase recognition.

- Triphosphate group: Enables incorporation into nucleic acids by DNA/RNA polymerases.

Below, we compare these analogs to infer the properties of this compound.

Properties

CAS No. |

132087-47-9 |

|---|---|

Molecular Formula |

C11H14ClFN3O11P3 |

Molecular Weight |

511.61 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H14ClFN3O11P3/c12-10-6-1-2-16(11(6)15-5-14-10)9-3-7(13)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9H,3-4H2,(H,20,21)(H,22,23)(H2,17,18,19)/t7-,8+,9+/m0/s1 |

InChI Key |

MFMYBMRZVQKYML-DJLDLDEBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Deaza-3’F-5-Cl-PurineTP typically involves multiple steps, starting from commercially available nucleoside precursors. The synthetic route includes the introduction of the 7-deaza modification, followed by the incorporation of the 3’-fluoro and 5-chloro substituents. The final step involves the phosphorylation of the nucleoside to obtain the triphosphate form. The reaction conditions often require anhydrous solvents, controlled temperatures, and the use of specific reagents such as phosphorylating agents .

Industrial Production Methods

Industrial production of 7-Deaza-3’F-5-Cl-PurineTP is generally carried out in specialized facilities equipped to handle the complex synthesis and purification processes. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Deaza-3’F-5-Cl-PurineTP undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 5-chloro position.

Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, which can be used to further modify the compound.

Polymerase Reactions: As a nucleoside triphosphate, it can be incorporated into nucleic acids by DNA and RNA polymerases.

Common Reagents and Conditions

Common reagents used in the reactions of 7-Deaza-3’F-5-Cl-PurineTP include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction proceeds efficiently .

Major Products Formed

The major products formed from the reactions of 7-Deaza-3’F-5-Cl-PurineTP depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution at the 5-chloro position can yield various substituted purine derivatives .

Scientific Research Applications

7-Deaza-3’F-5-Cl-PurineTP has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.

Biology: Incorporated into DNA and RNA to study the effects of nucleotide modifications on genetic processes.

Industry: Utilized in the production of diagnostic tools and biosensors

Mechanism of Action

The mechanism of action of 7-Deaza-3’F-5-Cl-PurineTP involves its incorporation into nucleic acids by polymerases. The modifications at the 7-deaza, 3’-fluoro, and 5-chloro positions can affect the stability, structure, and function of the resulting nucleic acids. These modifications can influence base pairing, replication fidelity, and resistance to nucleases, making the compound useful for various applications in molecular biology and medicine .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 7-Deaza Nucleotide Analogs

Structural and Functional Differences

7-Deaza-dGTP :

- Lacks the 7-nitrogen, reducing secondary structures in GC-rich DNA .

- Used in sequencing to resolve gel compression artifacts and improve PCR yield in GC-rich regions .

- Molecular weight (506.19 g/mol) and triphosphate structure enable standard polymerase incorporation .

7-Deaza-7-propargylamino-ddGTP: Dideoxy (dd) backbone terminates DNA synthesis, making it suitable for Sanger sequencing . Propargylamino group at position 7 may enhance fluorescence labeling or click chemistry applications.

This compound: 3' Fluorine: Likely increases thermal stability of nucleic acid duplexes by rigidifying the sugar ring . Fluorinated sugars are known to resist enzymatic degradation. 5-Chlorine: May improve base-stacking interactions or alter polymerase selectivity. Chlorine’s electron-withdrawing effects could modulate base-pairing kinetics.

Research Implications and Limitations

- Gaps in Evidence : Direct studies on this compound are absent in the provided sources. Comparisons rely on structurally related analogs.

- Hypothesized Advantages :

- Enhanced nuclease resistance due to 3'F.

- Improved thermal stability and polymerase selectivity from 5-Cl.

- Potential Drawbacks: Chlorine’s steric bulk might reduce incorporation efficiency. Fluorine’s electronegativity could alter polymerase binding kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.